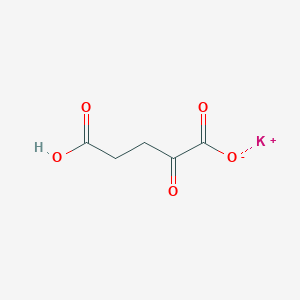

Potassium 4-carboxy-2-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido oxoglúrico, también conocido como ácido 2-oxoglutarico, es un ácido orgánico clave en el ciclo del ácido tricarboxílico, también conocido como ciclo de Krebs. Es un ácido dicarboxílico de cinco carbonos con un grupo funcional cetona. Este compuesto juega un papel crucial en el metabolismo celular, actuando como un intermedio en la conversión de carbohidratos, grasas y proteínas en dióxido de carbono y agua para generar energía .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido oxoglúrico se puede sintetizar a través de varios métodos. Un método común implica la oxidación del ácido glutámico utilizando permanganato de potasio. Otro método incluye la descarboxilación oxidativa del isocitrato catalizada por la isocitrato deshidrogenasa .

Métodos de producción industrial: En entornos industriales, el ácido oxoglúrico a menudo se produce mediante fermentación microbiana. Se utilizan cepas específicas de bacterias o levaduras para convertir la glucosa u otras fuentes de carbono en ácido oxoglúrico a través de vías metabólicas. Este método es preferido debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido oxoglúrico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse a succinato en el ciclo del ácido tricarboxílico.

Reducción: Puede reducirse a ácido hidroxiglutárico.

Transaminación: Puede reaccionar con aminoácidos para formar ácido glutámico.

Reactivos y condiciones comunes:

Oxidación: Catalizado por enzimas como la oxoglutarato deshidrogenasa.

Reducción: Generalmente implica agentes reductores como el borohidruro de sodio.

Transaminación: Requiere enzimas aminotransferasas y sustratos de aminoácidos.

Productos principales:

Succinato: Formado durante el ciclo del ácido tricarboxílico.

Ácido hidroxiglutárico: Formado mediante reducción.

Ácido glutámico: Formado mediante transaminación.

Aplicaciones Científicas De Investigación

El ácido oxoglúrico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de varios compuestos orgánicos.

Biología: Juega un papel en el metabolismo celular y la producción de energía.

Medicina: Investigado por su potencial en el tratamiento de trastornos metabólicos y como suplemento dietético para mejorar el rendimiento deportivo.

Industria: Utilizado en la producción de plásticos biodegradables y como agente quelante en varios procesos industriales

Mecanismo De Acción

El ácido oxoglúrico ejerce sus efectos principalmente a través de su papel en el ciclo del ácido tricarboxílico. Actúa como un intermedio, facilitando la conversión de isocitrato a succinato. Además, participa en reacciones de transaminación, formando ácido glutámico al combinarse con amoníaco. Este proceso ayuda en el metabolismo del nitrógeno y la síntesis de aminoácidos .

Compuestos similares:

Ácido isocítrico: Otro intermedio en el ciclo del ácido tricarboxílico.

Ácido succínico: Un producto formado a partir del ácido oxoglúrico en el ciclo del ácido tricarboxílico.

Ácido glutámico: Formado a través de la transaminación del ácido oxoglúrico.

Singularidad: El ácido oxoglúrico es único debido a su doble función tanto en el ciclo del ácido tricarboxílico como en el metabolismo de los aminoácidos. Su capacidad para actuar como precursor de diversas reacciones bioquímicas y su participación en la producción de energía y el metabolismo del nitrógeno lo convierten en un compuesto versátil y esencial en los procesos celulares .

Comparación Con Compuestos Similares

Isocitric acid: Another intermediate in the tricarboxylic acid cycle.

Succinic acid: A product formed from oxogluric acid in the tricarboxylic acid cycle.

Glutamic acid: Formed through the transamination of oxogluric acid.

Uniqueness: Oxogluric acid is unique due to its dual role in both the tricarboxylic acid cycle and amino acid metabolism. Its ability to act as a precursor for various biochemical reactions and its involvement in energy production and nitrogen metabolism make it a versatile and essential compound in cellular processes .

Actividad Biológica

Potassium 4-carboxy-2-oxobutanoate, also known as potassium hydrogen 2-ketoglutarate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is an important intermediate in the Krebs cycle and is involved in amino acid biosynthesis and cellular signaling pathways. It serves as a co-substrate for several enzymes, particularly those that are 2-oxoglutarate-dependent dioxygenases, which are crucial for hydroxylation reactions on various substrates.

Target Enzymes : The primary targets of this compound include enzymes involved in:

- The Krebs cycle

- Amino acid biosynthesis

- Cellular signaling pathways

Mode of Action : It acts by participating in biochemical reactions as an energy donor and a precursor for amino acids. Additionally, it regulates metabolic pathways through its interactions with biomolecules, influencing gene expression and protein binding.

Pharmacokinetics

This compound is metabolized primarily via the citric acid cycle. Its pharmacokinetic properties suggest it can modulate metabolic activities across various organisms, from bacteria to mammals. Studies have shown that its protective effects against oxidative stress (e.g., H₂O₂) are dose-dependent, with significant implications for survival rates in animal models.

1. Metabolic Regulation

This compound plays a critical role in:

- Energy metabolism : It aids in ATP production through the Krebs cycle.

- Amino acid synthesis : As a precursor for amino acids like glutamate and proline, it influences protein synthesis and cellular functions.

2. Cellular Signaling

Research indicates that this compound can act as a signaling molecule, affecting pathways that regulate:

- Cell proliferation

- Apoptosis

- Stress responses

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Dosage Effects in Animal Models | A study demonstrated that dietary supplementation with this compound at 2% (w/w) significantly increased survival rates in female mice exposed to oxidative stress. |

| Protective Effects Against Oxidative Stress | In laboratory settings, this compound provided protective effects against H₂O₂-induced damage in various cell types, indicating its potential as an antioxidant. |

| Regulation of Calcium Signaling | This compound has been shown to influence calcium ion concentrations, which are crucial for muscle contraction and neurotransmitter release. |

Implications for Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications, particularly in:

- Metabolic disorders : Its role in regulating metabolic pathways may offer insights into treatments for conditions like diabetes and obesity.

- Neuroprotection : Given its protective effects against oxidative stress, it may be beneficial in neurodegenerative diseases.

Propiedades

Key on ui mechanism of action |

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. |

|---|---|

Número CAS |

997-43-3 |

Fórmula molecular |

C5H5KO5 |

Peso molecular |

184.19 g/mol |

Nombre IUPAC |

potassium;5-hydroxy-4,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |

Clave InChI |

XTCZBVVKDHLWKU-UHFFFAOYSA-M |

SMILES |

C(CC(=O)O)C(=O)C(=O)[O-].[K+] |

SMILES canónico |

C(CC(=O)[O-])C(=O)C(=O)O.[K+] |

melting_point |

115.5 °C |

Descripción física |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |

Números CAS relacionados |

328-50-7 (Parent) |

Solubilidad |

541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |

Sinónimos |

2-OXOGLUTARIC ACID MONOPOTASSIUM SALT; 2-Oxopentanedioic acid potassium salt; 2-OXOPENTANEDIOIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID POTASSIUM SALT; alpha-ketoglutaric acid potassium salt; ALPHA-KETOGLUTARIC |

Origen del producto |

United States |

Q1: The research mentions adjusting the addition sequence and optimizing sterilization for a myocardial viscera preservative fluid containing Potassium hydrogen 2-ketoglutarate. Why is maintaining a high and stable concentration of this compound important in this context?

A1: While the exact mechanism isn't elaborated upon in the provided research abstract [], Potassium hydrogen 2-ketoglutarate is a crucial component of HTK (Histidine-Tryptophan-Ketoglutarate) solution. This solution is designed to preserve organs, including the heart, by mimicking intracellular conditions and minimizing ischemic damage during transport for transplantation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.